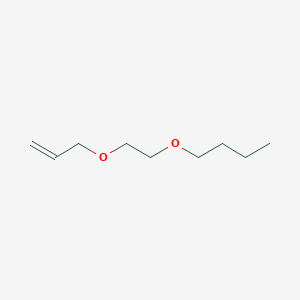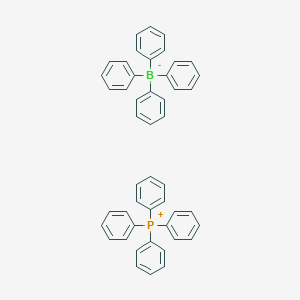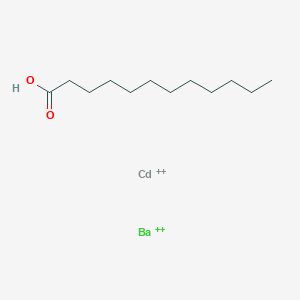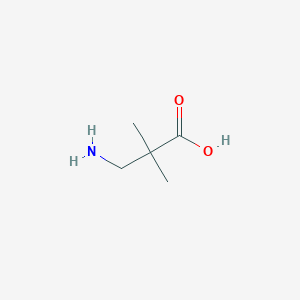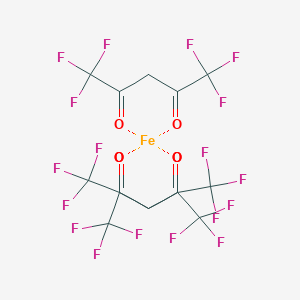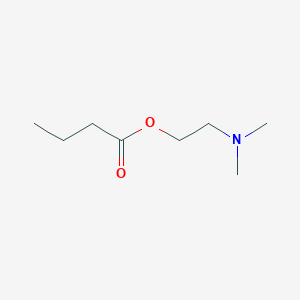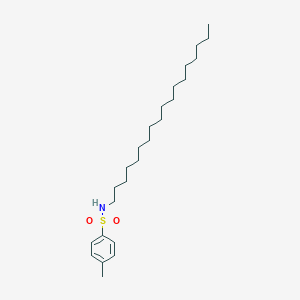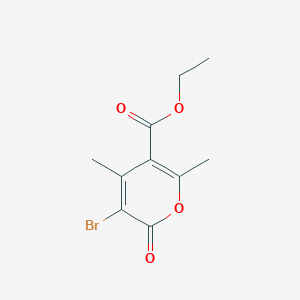
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone
Vue d'ensemble
Description
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is a pyrone derivative. It has the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . This compound has been the focus of scientific research over the years.
Molecular Structure Analysis
Pyrone compounds, including 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, are six-membered conjugated cyclic esters. They exist in two isomeric forms, α-pyrone and γ-pyrone (also known as 2-pyrone and 4-pyrone, respectively), depending on the position of the oxygen atom in relation to the carbonyl group in the ring .Chemical Reactions Analysis
Pyrone moieties, including 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, are known to undergo a range of chemical reactions. The C-2, C-4, and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack. The C-3 and C-5 positions are vulnerable to electrophilic attack .Applications De Recherche Scientifique
Field: Organic Synthesis
- Application : 2-Pyrones are building blocks of various intermediates in organic synthesis .
- Methods : They can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications .
- Results : Many pyrone-based derivatives are commercially available and are biocompatible .
Field: Drug Development
- Application : 2-Pyrones possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity. These characteristics have made them valuable for the development of drugs .
- Methods : The focus has been on metal-free and transition metal-catalyzed reactions for the synthesis of 2-pyrone and its derivatives .
- Results : As these compounds have good bioavailability, low molecular weight, simple structure, and low production cost, they hold promise as a class of highly effective anti-AIDS drugs .
Field: Material Science
- Application : Some pyrone derivatives also have special luminescence properties for high performance .
Field: Insect Growth Regulators
- Application : 2-Pyrones, including “3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone”, can be used in the preparation of insect growth regulators with juvenile hormone activity .
Field: Agrochemicals
- Application : 2-Pyrones are important raw materials and intermediates used in organic synthesis, pharmaceuticals, and agrochemicals .
Field: Material Science
- Application : Some 2-pyrones, such as “4,6-Dimethyl-2-pyrone”, can be used in the preparation of host-guest complex G 4 C {Me 2 1} by reacting with crystalline guanidinium-sulfonate-calixarene (G 4 C) .
Field: Dyes and Fluorescents
- Application : 2-Pyridones and its derivatives have extensive applications in many fields such as dyes .
Field: Biology
- Application : 2-Pyridones have attracted remarkable attention because of their extensive applications in biology .
Field: Natural Products
Orientations Futures
Pyrone-based derivatives, including 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, are commercially available and are biocompatible. They are building blocks of various intermediates in organic synthesis. They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity. These characteristics have made them valuable for the development of drugs . As these compounds have good bioavailability, low molecular weight, simple structure, and low production cost, they hold promise as a class of highly effective anti-AIDS drugs .
Propriétés
IUPAC Name |
ethyl 5-bromo-2,4-dimethyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-4-14-9(12)7-5(2)8(11)10(13)15-6(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOPMHLWTLUFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171160 | |
| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |
CAS RN |
18152-79-9 | |
| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018152799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18152-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18152-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
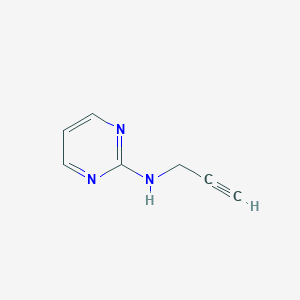
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)


